Physicochemical Characterization of (S)-Cbz-α-Methyl-Phenylglycine Cyclohexylammonium Salt: A Comprehensive Technical Guide
Physicochemical Characterization of (S)-Cbz-α-Methyl-Phenylglycine Cyclohexylammonium Salt: A Comprehensive Technical Guide
Executive Summary & Scientific Context
The introduction of non-proteogenic, Cα -tetrasubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. By imposing severe conformational constraints, these building blocks enhance target binding affinity and confer exceptional resistance to proteolytic degradation[1]. Among these, (S)-Cbz-α-methyl-phenylglycine (often abbreviated as (S)-Cbz-am-Phg) is a highly valued intermediate. It has been notably utilized in the design of altered peptide ligands (APLs) and vaccines targeting HLA-A2-restricted T-cell epitopes[1].
However, N-protected aliphatic and aromatic amino acids frequently present as non-crystallizing, viscous oils or amorphous solids, complicating their purification, weighing, and long-term storage[2]. To circumvent this, the free carboxylic acid is reacted with cyclohexylamine to form a cyclohexylammonium (CHA) salt [3]. The bulky, rigid cyclohexyl ring disrupts the conformational flexibility of the benzyloxycarbonyl (Cbz) group, driving the formation of a highly ordered, stable ionic crystal lattice[2].
This whitepaper provides an in-depth, self-validating framework for the physicochemical characterization of (S)-Cbz-α-methyl-phenylglycine cyclohexylammonium salt (CAS: 1234692-68-2)[3], detailing the causality behind analytical choices and providing robust protocols for its handling.
Structural & Chemical Identification
Before deploying this building block in Solid Phase Peptide Synthesis (SPPS), its structural integrity must be validated. The CHA salt is an ionic pair consisting of the deprotonated (S)-Cbz-α-methyl-phenylglycine anion and the protonated cyclohexylammonium cation.
Molecular Properties Summary
| Property | Value / Description |
| Chemical Name | Cyclohexanaminium (S)-2-(((benzyloxy)carbonyl)amino)-2-phenylpropanoate[4] |
| CAS Number | 1234692-68-2[3] |
| Molecular Formula | C23H30N2O4 [4] |
| Molecular Weight | 398.50 g/mol [4] |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (S)-enantiomer at the Cα position |
Analytical Characterization Strategies
To ensure the trustworthiness of the material, a multi-orthogonal analytical approach is required. Each technique validates a specific aspect of the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: 1H and 13C NMR are critical for confirming the structural connectivity and the stoichiometric 1:1 ratio of the amino acid to the cyclohexylamine counter-ion.
-
The Cα -Methyl Group: The steric bulk of the phenyl and Cbz groups heavily shields the Cα -methyl protons. In 1H NMR ( DMSO−d6 ), this appears as a sharp, distinct singlet integrating to 3H (typically around 1.8–2.0 ppm), confirming the absence of α -proton epimerization.
-
The CHA Cation: The broad aliphatic multiplets from 1.0 to 1.9 ppm correspond to the 10 equatorial/axial protons of the cyclohexyl ring, while the CH−NH3+ proton appears as a multiplet around 2.8 ppm. Integration of the cyclohexyl protons against the aromatic protons (10H from the phenyl and Cbz rings) must yield a 1:1 molar ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR distinguishes the salt form from the free acid. The conversion of the carboxylic acid to a carboxylate anion fundamentally shifts the carbonyl stretching frequencies.
| Functional Group | Expected Frequency ( cm−1 ) | Diagnostic Significance |
| N-H Stretch (Amide/Amine) | 3300 - 3100 | Broadened due to NH3+ hydrogen bonding network. |
| C=O Stretch (Urethane/Cbz) | ~1710 - 1690 | Confirms the intact benzyloxycarbonyl protecting group. |
| COO− Asymmetric Stretch | ~1580 - 1550 | Critical: Replaces the typical COOH stretch (~1700 cm−1 ), confirming salt formation. |
| COO− Symmetric Stretch | ~1400 - 1380 | Confirms the carboxylate anion. |
Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess crystal lattice energy and solvation states.
-
DSC: The CHA salt will exhibit a sharp endothermic melting peak. A broad peak would indicate an amorphous state or impurities. Because it is a salt, melting is often immediately followed by, or concurrent with, decomposition.
-
TGA: A stable baseline up to the melting point indicates an anhydrous, non-solvated crystal. Weight loss prior to melting suggests residual crystallization solvents (e.g., ethyl acetate or ether).
Experimental Workflows & Protocols
Workflow Visualizations
Workflow for the isolation and physicochemical characterization of the CHA salt.
Integration of the CHA salt into Solid Phase Peptide Synthesis (SPPS) workflows.
Protocol 1: Chiral Purity Determination via HPLC
Because the Cα -methyl group introduces steric hindrance, coupling reactions can be slow, raising the risk of epimerization if harsh conditions were used during prior synthetic steps. Chiral HPLC is mandatory.
Methodology:
-
Sample Preparation: Dissolve 5 mg of the CHA salt in 1 mL of mobile phase. The salt will dissociate in the buffered mobile phase.
-
Column: Chiralpak AD-H (or equivalent amylose-based chiral stationary phase), 250×4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v). Causality for TFA: The acid suppresses the ionization of the carboxylate group, ensuring sharp peak shapes and preventing the cyclohexylamine from interfering with the chromophore detection.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Validation: Inject a racemic standard of Cbz-am-Phg to confirm baseline resolution ( Rs>1.5 ) between the (R) and (S) enantiomers.
Protocol 2: Free Acid Recovery for Peptide Synthesis
The CHA salt cannot be used directly in standard SPPS coupling cocktails (like DIC/Oxyma or HATU/DIPEA) because the cyclohexylamine counter-ion acts as a competing nucleophile, leading to the formation of unwanted cyclohexylamides[5]. The free acid must be liberated prior to coupling.
Methodology:
-
Suspend 1.0 mmol of (S)-Cbz-α-methyl-phenylglycine CHA salt in 20 mL of Ethyl Acetate (EtOAc).
-
Add 20 mL of cold 5% aqueous Potassium Bisulfate ( KHSO4 ) or 1M HCl .
-
Transfer to a separatory funnel and shake vigorously. Causality: The acidic aqueous layer protonates the carboxylate, driving the free N-protected amino acid into the organic layer, while the highly water-soluble cyclohexylammonium chloride/sulfate remains in the aqueous phase.
-
Separate the layers. Wash the organic layer twice with saturated aqueous NaCl (brine) to remove residual moisture and acid.
-
Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate under reduced pressure.
-
The resulting viscous oil or foam is the pure free acid, ready for immediate activation and coupling in SPPS.
Conclusion
The conversion of (S)-Cbz-α-methyl-phenylglycine into its cyclohexylammonium salt is a vital physicochemical manipulation that transforms a difficult-to-handle oil into a highly crystalline, stable, and easily characterizable solid[2]. By employing a combination of NMR, FT-IR, thermal analysis, and chiral chromatography, researchers can establish a self-validating profile of the molecule's identity and purity. Understanding the causality behind these analytical methods—and the necessity of salt dissociation prior to SPPS—ensures the successful incorporation of this sterically hindered, conformationally constraining amino acid into advanced therapeutic peptides[1].
References
-
Chiralix B.V. / Shanghai Qifa Experimental Reagent Co. "(S)-Cbz-alpha-methyl-phenylglycine CHA salt Product Information." QFBio. Available at: [Link]
-
Sjöberg, B., et al. "Anomalous Rotatory Dispersion Curves of N-Thiobenzoyl and N-Phenylthioacetyl α-Amino Acids." SciSpace / Acta Chemica Scandinavica. Available at:[Link]
-
Oostvogels, R., et al. "Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes." The Journal of Immunology (PMC). Available at: [Link]
-
Moretto, A., et al. "Stereoselective Reactions of C-alpha-Methylated alpha-Amino Acids." ResearchGate. Available at:[Link]
